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Introduction
Mobocertinib (formerly known as TAK-788) is an oral, first-in-class, irreversible tyrosine kinase

inhibitor (TKI) designed to selectively target epidermal growth factor receptor (EGFR) with exon

20 insertion mutations (EGFRex20ins).[1][2] This guide provides a comprehensive overview of

the pharmacokinetics (PK) and oral bioavailability of mobocertinib, presenting key data from

clinical and preclinical studies. It is intended to serve as a technical resource for professionals

in the fields of pharmacology, oncology, and drug development.

Pharmacokinetic Properties
Mobocertinib exhibits a pharmacokinetic profile characterized by moderate oral bioavailability,

extensive metabolism, and primarily fecal elimination.[3][4] The drug's exposure, as measured

by the area under the concentration-time curve (AUC), increases in a dose-proportional

manner.[5][6][7]

Absorption and Bioavailability
Following oral administration, mobocertinib is absorbed with a median time to maximum

plasma concentration (Tmax) of approximately 4 hours.[5][6][7][8] The absolute oral

bioavailability of mobocertinib has been determined to be 37%.[8][9] Co-administration with a
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low-fat meal does not have a clinically meaningful effect on the pharmacokinetics of

mobocertinib, allowing it to be taken with or without food.[10][11]

Distribution
Mobocertinib has a large apparent volume of distribution at steady-state of 3509 L.[9] The drug

and its active metabolites are highly bound to plasma proteins, with protein binding reported to

be 99.3% for mobocertinib, 99.5% for its active metabolite AP32960, and 98.6% for AP32914.

[1] A significant portion of mobocertinib-related material in plasma is covalently bound to

plasma proteins.[3]

Metabolism
Mobocertinib undergoes extensive metabolism, primarily mediated by the cytochrome P450

3A4/5 (CYP3A4/5) enzymes.[4][12][13] The metabolism mainly involves oxidative N-

demethylation, leading to the formation of two active metabolites, AP32960 and AP32914,

which are approximately equipotent to the parent drug.[1][6][8] These metabolites contribute to

the overall systemic exposure.[13] Mobocertinib has been observed to be an auto-inducer of its

own metabolism, likely through the induction of CYP3A.[14]

Elimination
The elimination of mobocertinib and its metabolites occurs predominantly through the feces.

Following a single oral dose of radiolabeled mobocertinib, approximately 76% of the

radioactivity was recovered in the feces, with about 4% found in the urine.[1][3][8] Renal

excretion of unchanged mobocertinib is a minor elimination pathway.[3][8] The geometric mean

effective half-life of mobocertinib ranges from 11 to 17 hours, supporting once-daily dosing.[5]

[6][7]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of mobocertinib from

various studies.
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Parameter Value Study Population Reference(s)

Absolute Oral

Bioavailability

36.7% (Geometric

Mean)
Healthy Adult Males [3][13]

Median Time to

Maximum

Concentration (Tmax)

4 hours Patients with NSCLC [5][6][7]

Geometric Mean

Effective Half-life

(t1/2)

11 - 17 hours Patients with NSCLC [5][6][7]

Mean Apparent

Volume of Distribution

(Vd/F)

3509 L Healthy Volunteers

Plasma Protein

Binding

   Mobocertinib 99.3% In vitro [1]

   AP32960 (active

metabolite)
99.5% In vitro [1]

   AP32914 (active

metabolite)
98.6% In vitro [1]

Primary Route of

Elimination
Fecal (76%) Healthy Male Subjects [1][3]

Primary Metabolizing

Enzyme
CYP3A4/5

In vitro / Clinical

Studies
[4][12][13]

Table 1: Key Pharmacokinetic Parameters of Mobocertinib.
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Dose Cmax (ng/mL)
AUC0-24
(h*ng/mL)

Study
Population

Reference(s)

160 mg once

daily (steady-

state)

70.4 (Geometric

Mean)

951 (Geometric

Mean)

Healthy

Volunteers
[9]

Table 2: Steady-State Pharmacokinetic Parameters of Mobocertinib at the Recommended

Phase 2 Dose.

Experimental Protocols
Absolute Bioavailability and Mass Balance Study
(NCT03811834)
This Phase 1, open-label, two-period study was conducted in healthy adult male subjects to

assess the absolute bioavailability, mass balance, pharmacokinetics, metabolism, and

excretion of mobocertinib.[3][13]

Period 1 (Absolute Bioavailability): Subjects received a single 160 mg oral capsule of

mobocertinib followed by a 15-minute intravenous (IV) infusion of 50 µg of [14C]-

mobocertinib.[3]

Period 2 (Mass Balance): Subjects received a single 160 mg oral solution of [14C]-

mobocertinib.[3]

Sample Collection: Blood, plasma, urine, and feces were collected at predetermined

intervals to measure concentrations of mobocertinib, its metabolites, and total radioactivity.[3]

Analytical Methods: Plasma concentrations of mobocertinib and its metabolites were

determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

methods. Radioactivity was measured using liquid scintillation counting.[3]

Phase 1/2 Dose-Escalation and Expansion Study
(NCT02716116)
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This was a multicenter, open-label, Phase 1/2 trial that evaluated the safety, tolerability,

pharmacokinetics, and anti-tumor activity of mobocertinib in patients with advanced non-small

cell lung cancer (NSCLC) with EGFR or HER2 mutations.[6][15][16]

Dose Escalation: A standard 3+3 dose-escalation design was used, starting at 5 mg once

daily, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose

(RP2D).[6]

Pharmacokinetic Sampling: Serial blood samples were collected on day 1 and at steady-

state (Cycle 2, Day 1) to determine the plasma concentrations of mobocertinib and its active

metabolites.[6]

Analytical Methods: Plasma concentrations were quantified using a validated LC-MS/MS

assay.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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